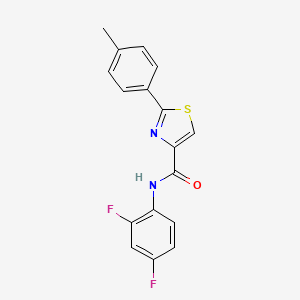

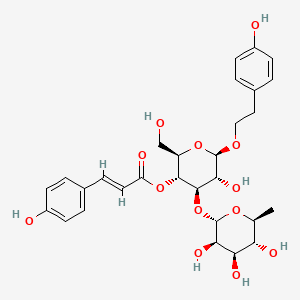

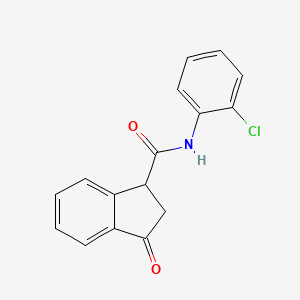

2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of molecules that incorporate oxadiazole, thiazole, and carboxamide functional groups. These classes of compounds are known for their diverse biological activities and applications in drug design and materials science. Their synthesis and analysis contribute to the development of new chemical entities with potential for innovative applications.

Synthesis Analysis

Synthesis approaches for related compounds typically involve multi-step reactions, starting from simple precursors to form the desired oxadiazole, thiazole, and carboxamide functionalities. For example, Ravinaik et al. (2021) describe the synthesis of N-substituted benzamides starting from acetic acid and trimethoxybenzene, showcasing a general pathway that could be adapted for synthesizing the target compound (Ravinaik et al., 2021).

Molecular Structure Analysis

Crystallography reports, such as the one by Sharma et al. (2016), provide insights into the molecular structure of similar compounds, detailing the crystalline arrangement and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these molecules (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with various reagents to form new bonds or functional groups. Kumar et al. (2013) report on the chemoselective thionation-cyclization reactions for synthesizing thiazoles, which might be relevant for understanding the chemical behavior of the target compound (Kumar et al., 2013).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are determined by the compound's molecular structure. The study by Willer et al. (2013) on the synthesis and crystal structure analysis provides a basis for understanding how molecular features influence these properties (Willer et al., 2013).

Chemical Properties Analysis

Chemical properties are influenced by the functional groups present in the molecule. Studies like those by Desai et al. (2016) on the antimicrobial activity of thiazole-based oxadiazoles shed light on how the presence of these functional groups contributes to the molecule's reactivity and potential biological activity (Desai et al., 2016).

Scientific Research Applications

Anticancer Applications

The compound 2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide and its derivatives have shown significant potential in cancer research. Studies have demonstrated that certain derivatives exhibit considerable anticancer activities. For instance, a series of benzamide derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Many of these compounds displayed moderate to excellent anticancer activities, with some even surpassing the reference drug, etoposide, in effectiveness (Ravinaik et al., 2021). Additionally, another study synthesized and evaluated a series of isoxazol-5-yl-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, showing good to moderate anticancer activities on various human cancer cell lines (Yakantham et al., 2019).

Antimicrobial and Antifungal Applications

Compounds related to 2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide have been studied for their antimicrobial properties. For instance, novel substituted thiazole-2-semicarbazides and their derivatives were synthesized and screened for antimicrobial activity, showing promising results (Basavarajaiah & Mruthyunjayaswamy, 2008). Similarly, a range of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds were synthesized using an environmentally benign procedure under microwave irradiation and showed significant antibacterial and antifungal activities (Raval et al., 2012).

Nematocidal Applications

Certain derivatives of the compound have been identified for their potential in controlling nematode infestations. A study synthesized a series of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematocidal activities. Two derivatives in particular showed significant nematocidal activity against Bursaphelenchus xylophilus, indicating their potential as lead compounds for further development of nematicides (Liu et al., 2022).

properties

IUPAC Name |

2-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S2/c1-11-19-14(10-26-11)18(23)20-13-6-3-2-5-12(13)9-16-21-17(22-24-16)15-7-4-8-25-15/h2-8,10H,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRANUKYTIVHEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2487726.png)

![(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2487729.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2487739.png)

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)